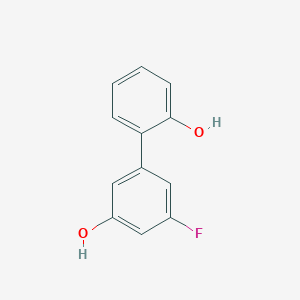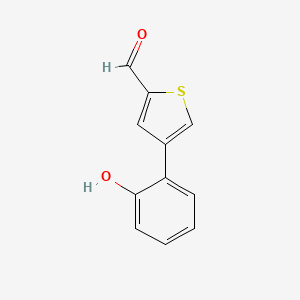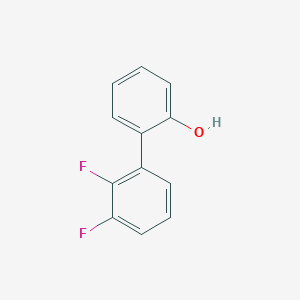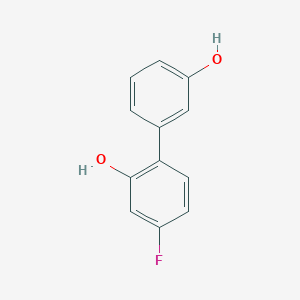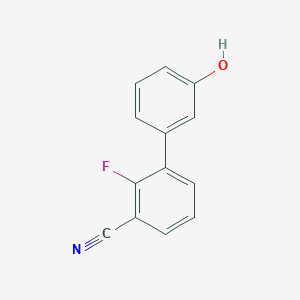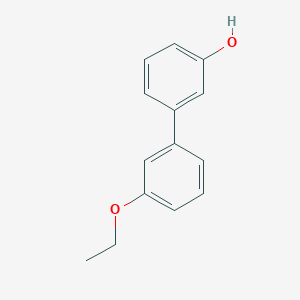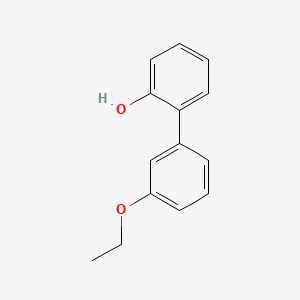
2-(5-Cyano-2-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyano-2-fluorophenyl)phenol, 95% (2-CFP95) is a highly fluorinated phenol derivative with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and other polar solvents. Its chemical structure is characterized by a phenyl ring substituted with a cyano and a fluorine group. 2-CFP95 has a wide range of uses in the laboratory due to its unique properties, such as its ability to form stable complexes with metal ions, its low toxicity, and its low melting point.
Aplicaciones Científicas De Investigación
2-(5-Cyano-2-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and other materials, and as a fluorescent dye in biochemical and medical research. In addition, it has been used to study the structure and reactivity of metal complexes, as well as to study the structure and reactivity of proteins, nucleic acids, and other biological molecules.
Mecanismo De Acción
2-(5-Cyano-2-fluorophenyl)phenol, 95% acts as a ligand for metal ions, forming stable complexes. The metal-ligand complex is formed when the ligand binds to the metal ion, forming a covalent bond. The metal-ligand complex is then able to interact with other molecules, leading to a variety of chemical reactions.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)phenol, 95% is a non-toxic compound and has been shown to have no adverse effects on human health. Studies have shown that it does not cause any changes in the structure or function of proteins, nucleic acids, or other biological molecules. Furthermore, it has been shown to have no effect on the growth or development of cells in culture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Cyano-2-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a non-toxic compound and is easy to handle and store. In addition, it is a low-cost reagent that is readily available. However, it is not very soluble in non-polar solvents, which can limit its use in some applications.
Direcciones Futuras
There are several potential future directions for research involving 2-(5-Cyano-2-fluorophenyl)phenol, 95%. For example, further research could be conducted to explore its potential as a fluorescent dye for imaging and tracking biological molecules in vivo. In addition, further research could be conducted to explore its ability to form stable complexes with metal ions and its potential as a catalyst for the production of polymers and other materials. Finally, further research could be conducted to examine its ability to interact with proteins, nucleic acids, and other biological molecules.
Métodos De Síntesis
2-(5-Cyano-2-fluorophenyl)phenol, 95% can be synthesized from the reaction of 5-cyano-2-fluorophenol with sodium hydroxide in an aqueous solution. The reaction is carried out in a four-necked flask under reflux with stirring. The reaction is complete when the solution is clear and the desired product is obtained. The reaction is followed by the addition of an acid such as hydrochloric acid or sulfuric acid to neutralize the solution. The product is isolated and purified by recrystallization.
Propiedades
IUPAC Name |
4-fluoro-3-(2-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-6-5-9(8-15)7-11(12)10-3-1-2-4-13(10)16/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMMFYBESDUBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C#N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683473 |
Source


|
| Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-71-4 |
Source


|
| Record name | 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

